molecular formula C23H34N2O7 B608142 Istaroxime oxalate CAS No. 203737-94-4

Istaroxime oxalate

Katalognummer B608142
CAS-Nummer: 203737-94-4
Molekulargewicht: 450.53
InChI-Schlüssel: GJLPXHFMMRXIHT-ROJIRLEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Istaroxime is an investigational drug under development for the treatment of acute decompensated heart failure . It is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) . It also increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .


Synthesis Analysis

The synthesis of Istaroxime involves exploring the chemical space around the position 6 of the steroidal scaffold by changing the functional groups at that position . Some compounds showed inhibitory potencies of the Na+/K±ATPase higher than Istaroxime .


Molecular Structure Analysis

The molecular structure of Istaroxime includes a basic oximic chain in position 3 of the steroidal scaffold . The chemical formula of Istaroxime is C21H32N2O3 .


Chemical Reactions Analysis

Istaroxime exhibits an antiproliferative effect on A549, MCF7, and PC3 cell lines and inhibits Topoisomerase I . This suggests that Istaroxime can act as a Topoisomerase I inhibitor under in vitro conditions .


Physical And Chemical Properties Analysis

Oxalate, a component of Istaroxime oxalate, is a divalent organic anion that affects many biological and commercial processes . When binding with sodium, potassium, and ammonium ions, it forms soluble oxalates, whereas with calcium, iron, and magnesium it precipitates, forming insoluble compounds and making these minerals unavailable for absorption .

Wissenschaftliche Forschungsanwendungen

Treatment for Acute Heart Failure

Istaroxime is an intravenous inotropic agent with a dual mechanism—increasing both cardiomyocyte contractility and relaxation. It’s a novel treatment for acute heart failure (AHF), the leading cause of morbidity and mortality in heart failure . A systematic review and meta-analysis of randomized controlled trials (RCTs) showed that Istaroxime was significantly associated with an increased left ventricular ejection fraction (mL), stroke volume index, and cardiac index (L/min/m 2) .

Lower Risk of Arrhythmias

Traditional inotropic agents are often associated with the risk of arrhythmias. However, Istaroxime could offset this risk associated with traditional inotropes .

Improved Left Ventricular Function

A systematic review and meta-analysis determined that Istaroxime is effective in increasing the left ventricular ejection fraction (LVEF), cardiac index, and systolic blood pressure (SBP) and reducing the E/A ratio, indicating improved left ventricular function .

Inhibition of Na+/K+ ATPase

Istaroxime is an inhibitor of Na+/K+ ATPase, which has proven efficacy to increase cardiac contractility and to accelerate relaxation attributable to a relief in phospholamban- dependent inhibition of the sarcoplasmic reticulum Ca2+ ATPase .

Activation of the Sarcoplasmic Reticulum Ca 2+ ATPase Isoform 2a (SERCA2a)

Istaroxime’s effects are essentially related to its inotropic and lusitropic positive properties exerted through a dual mechanism of action: activation of the sarcoplasmic reticulum Ca 2+ ATPase isoform 2a (SERCA2a) and inhibition of the Na + /K + -ATPase (NKA) activity .

Increased Systolic Blood Pressure without Augmenting Heart Rate

One of the advantages of Istaroxime over the available inotropic agents includes its lower arrhythmogenic action combined with its capability of increasing systolic blood pressure without augmenting heart rate .

Wirkmechanismus

Istaroxime reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry .

Safety and Hazards

In terms of safety, istaroxime treatment was associated with a higher risk of gastrointestinal events compared to the placebo, while the risk of cardiovascular events did not significantly differ between the two groups .

Zukünftige Richtungen

Istaroxime treatment has been found to ameliorate calcium dysregulation in a zebrafish model of phospholamban R14del cardiomyopathy . It has also been suggested that istaroxime can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death . Further investigations are necessary to optimize the safety profile of istaroxime .

Eigenschaften

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPXHFMMRXIHT-IBLOMREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Istaroxime oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istaroxime oxalate
Reactant of Route 2
Istaroxime oxalate
Reactant of Route 3
Istaroxime oxalate
Reactant of Route 4
Istaroxime oxalate
Reactant of Route 5
Istaroxime oxalate
Reactant of Route 6
Istaroxime oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.